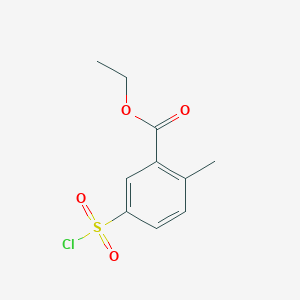

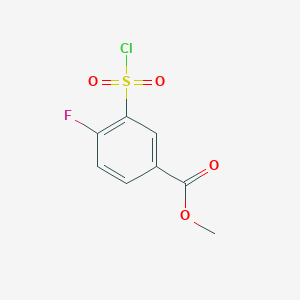

Ethyl 5-(chlorosulfonyl)-2-methylbenzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2-methylbenzoic acid derivative with chlorosulfonic acid to introduce the chlorosulfonyl group, followed by esterification with ethanol to form the ethyl ester .Molecular Structure Analysis

The molecular structure of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate would consist of a benzene ring substituted with a methyl group at the 2-position, a chlorosulfonyl group at the 5-position, and an ethyl ester at the carboxylic acid position .Chemical Reactions Analysis

The chlorosulfonyl group is a good leaving group, so it could potentially undergo nucleophilic substitution reactions. The ester could undergo hydrolysis, transesterification, or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate would be influenced by its functional groups. For example, the presence of the polar ester and chlorosulfonyl groups would likely make this compound more polar and potentially increase its solubility in polar solvents .Applications De Recherche Scientifique

Environmental Fate and Behavior of Parabens

Parabens, including ethyl variants, are used as preservatives in various products. They have been identified as emerging contaminants due to their continuous introduction into the environment. Studies have shown that despite wastewater treatments, parabens remain in low concentrations in effluents and are ubiquitous in surface water and sediments. Chlorinated parabens, more stable and persistent than their parent compounds, have been detected in wastewater and aquatic environments, raising concerns about their toxicity and environmental impact (Haman et al., 2015).

Synthesis of Chemical Entities

Research on the synthesis of various chemical entities, including those related to ethyl 5-(chlorosulfonyl)-2-methylbenzoate, has been conducted to develop treatments for disorders and cancer. For instance, large-scale synthesis methods have been established for chemical entities used in pharmaceutical applications, highlighting the importance of efficient synthesis processes in drug development (Kucerovy et al., 1997).

Pharmacological Properties

Investigations into the pharmacological properties of compounds related to ethyl 5-(chlorosulfonyl)-2-methylbenzoate have been conducted. These studies explore the conversion of certain compounds into derivatives with potential pharmacological applications, contributing to the understanding of their therapeutic potential (Chapman et al., 1971).

Solubility and Pharmaceutical Significance

The aqueous solubilities of various compounds, including parabens, have been extensively studied. The research has significant pharmaceutical implications, as understanding solubility behaviors can impact drug formulation and effectiveness. Non-linear van't Hoff solubility temperature plots offer insights into these aspects, aiding in the optimization of pharmaceutical products (Grant et al., 1984).

Human Exposure and Health Impact

Studies have been conducted to assess human exposure to compounds like ethyl paraben and their potential health impacts. This research is particularly relevant in understanding the risk associated with exposure to these compounds through products like personal care items and pharmaceuticals (Ye et al., 2008).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 5-chlorosulfonyl-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-3-15-10(12)9-6-8(16(11,13)14)5-4-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBXCYREJOEVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(chlorosulfonyl)-2-methylbenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B1517825.png)

![3-[(4-Cyanophenyl)amino]benzoic acid](/img/structure/B1517831.png)

![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)

![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)